3-amino-2-fluoropropanoic acid
Description
Significance of Fluorinated Amino Acids in Chemical Biology and Medicinal Chemistry
Fluorinated amino acids are a special class of non-canonical amino acids that have garnered substantial interest. numberanalytics.com The introduction of fluorine, the most electronegative element, can induce profound changes in a molecule's properties, including its acidity, basicity, lipophilicity, and metabolic stability. numberanalytics.com In the context of peptides and proteins, the incorporation of fluorinated amino acids can modulate folding, enhance thermal and chemical stability, and increase resistance to enzymatic degradation. researchgate.net These modifications are highly sought after in drug development to improve the efficacy and pharmacokinetic profiles of peptide-based therapeutics. bohrium.com Furthermore, the presence of the 19F nucleus, with its high NMR sensitivity, makes fluorinated amino acids valuable probes for studying protein structure, dynamics, and interactions. researchgate.netmdpi.com
Overview of 3-Amino-2-fluoropropanoic Acid as a Fluorinated Amino Acid Analog
This compound, also known as 2-fluoro-β-alanine, is a fluorinated analog of the naturally occurring amino acid β-alanine. Its structure consists of a propanoic acid backbone with a fluorine atom at the second carbon (α-position) and an amino group at the third carbon (β-position). This specific arrangement of functional groups imparts unique steric and electronic properties to the molecule, making it a valuable building block in the synthesis of more complex molecules and a tool for biochemical investigations. It is a metabolite of the widely used anticancer drug 5-fluorouracil (B62378) (5-FU), and understanding its metabolic fate is crucial for optimizing cancer therapies. medchemexpress.com
Historical Context of Research on Halogenated Amino Acids
The study of halogenated amino acids dates back to the early 20th century with the discovery of iodinated amino acids in marine organisms. yale.eduyale.edu In 1910, 3,5-diiodotyrosine was isolated from bath sponges, sparking interest in the natural occurrence and biological roles of these modified amino acids. yale.edu Early research focused on the isolation and characterization of naturally occurring halogenated compounds. Over time, with the advent of advanced synthetic methodologies, the focus shifted towards the deliberate incorporation of halogens, particularly fluorine, into amino acids to modulate their properties for various applications, including the development of new pharmaceuticals and materials. numberanalytics.comnih.gov The development of fluorinated drugs like fludrocortisone (B194907) in the 1950s provided strong evidence for the benefits of fluorination in medicinal chemistry, further fueling research into fluorinated amino acids.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-fluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQNRNQELNLWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
867-84-5 (hydrochloride) | |
| Record name | alpha-Fluoro-beta-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003821816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00959160 | |
| Record name | 3-Amino-2-fluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3821-81-6 | |
| Record name | α-Fluoro-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3821-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Fluoro-beta-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003821816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-2-fluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-2-fluoropropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | .ALPHA.-FLUORO-.BETA.-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1461S5575Q | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Synthetic Methodologies
Chemoenzymatic and Enzymatic Synthesis Routes
Enzymatic and chemoenzymatic methods provide elegant and highly selective pathways to fluorinated amino acids, often operating under mild conditions and yielding high enantiopurity.
The stereoselective synthesis of chiral β-fluoroamines, including 3-amino-2-fluoropropanoic acid, is effectively achieved using various biocatalytic systems. Enzymes such as transaminases, reductive aminases, and lipases are instrumental in producing enantiomerically pure compounds. nih.gov
Reductive aminases (RedAms) from fungal sources have been successfully applied to the reductive amination of α-fluoroacetophenones. whiterose.ac.uk These enzymes, which are dependent on the cofactor NADPH, can synthesize β-fluoro primary or secondary amines with high conversion rates (>90%) and excellent enantiomeric excess (85-99% ee). whiterose.ac.uk Similarly, PLP-dependent transaminases serve as crucial biocatalysts for generating chiral amines from fluorinated ketones. nih.gov
Kinetic resolution is another powerful biocatalytic strategy. Lipases, for instance, can catalyze the enantioselective hydrolysis of racemic mixtures to isolate β-fluorinated amino acids. nih.gov A specific example involves the enzymatic resolution of racemic N-acetyl-3-amino-2-fluoropropanoic acid using porcine kidney acylase. This enzyme selectively deacetylates the L-enantiomer, allowing for the separation of the enantiomerically pure (>99% ee) L- and D-forms after ion-exchange chromatography. Transaminases can also be employed in kinetic resolutions, sometimes exhibiting promiscuous hydrodefluorination and deamination activities to yield enantiopure β-fluoroamines. nih.gov
Table 1: Biocatalytic Methods for Stereoselective Synthesis
| Enzyme Class | Method | Substrate Example | Key Finding | Reference |
|---|---|---|---|---|
| Reductive Aminases (RedAms) | Asymmetric Reductive Amination | α-fluoroacetophenones | Yields >90% conversion and 85-99% enantiomeric excess (ee). whiterose.ac.uk | whiterose.ac.uk |
| Transaminases | Asymmetric Amination | Fluorinated ketones | Produces R- or S-fluoroamines with >99% ee. nih.gov | nih.gov |
| Acylases / Lipases | Enzymatic Kinetic Resolution | Racemic N-acetyl-3-amino-2-fluoropropanoic acid | Yields enantiomerically pure (>99% ee) L- and D-forms. | nih.gov |
Enzyme promiscuity, the ability of an enzyme to catalyze reactions other than its primary physiological one, is a valuable tool in synthesis. Pantothenate synthetase from Escherichia coli (PSE. coli), which naturally catalyzes the ATP-dependent condensation of (R)-pantoic acid and β-alanine, demonstrates remarkable substrate promiscuity. nih.govnih.govrsc.org Research has shown that this enzyme accepts a wide array of structurally diverse amines, including this compound, for coupling with its native substrate, (R)-pantoic acid. nih.govnih.govresearchgate.net This reaction proceeds with high conversion rates (up to >99%) to form the corresponding amide product, providing an efficient biocatalytic route to pharmaceutically relevant vitamin B5 antimetabolites. nih.govnih.govresearchgate.net
This broad amine scope highlights the potential of ligase enzymes for creating amide bonds in aqueous media, a process of significant industrial interest. nih.gov The ability of PSE. coli to utilize both (R)- and (S)-enantiomers of some β-amino acids further underscores its versatility, although it can also exhibit high enantioselectivity and regioselectivity with certain substrates. nih.gov Carboxylic acid reductases (CARs) have also been shown to exhibit promiscuous catalytic activity for amide bond formation, proceeding via an acyl-adenylate intermediate. polimi.it
Organic Synthesis Strategies for this compound
Conventional organic synthesis provides a robust and versatile platform for producing this compound and its analogs, with various methods available for introducing the key fluorine atom and controlling stereochemistry.
The introduction of fluorine into the β-amino acid scaffold can be achieved through both nucleophilic and electrophilic fluorination strategies. nih.gov
Nucleophilic fluorination methods often involve the displacement of a leaving group, typically a hydroxyl group, with a fluoride (B91410) ion. nih.gov A common approach for preparing monosubstituted α-fluoro-β-amino acids involves the reaction of an alcohol precursor, derived from an α-amino acid, with a nucleophilic fluorinating agent like diethylaminosulfur trifluoride (DAST). nih.gov Another effective nucleophilic method is the ring-opening of activated aziridines. whiterose.ac.uk For instance, N-tosyl aziridines can be opened with reagents like tetrabutylammonium (B224687) fluoride (TBAF) to yield β-fluoroamines. whiterose.ac.uk A facile and highly regioselective method for the ring-opening of aziridines using Olah's reagent (a pyridine-HF complex) has also been reported, providing access to β-fluorinated amines and enantioenriched β-fluoro-α-amino acid derivatives. rsc.org
Electrophilic fluorination utilizes reagents that deliver an electrophilic fluorine species ("F+") to an electron-rich center. Reagents such as N-fluorobenzensulfonimide (NFSI) are used in conjunction with synthetic strategies like Arndt-Eistert homologation, conjugate addition, or organocatalyzed Mannich reactions to install the fluorine atom. nih.govmdpi.com This approach is a key strategy for the direct fluorination of β-alanine precursors.
Table 2: Comparison of Fluorination Methods
| Fluorination Type | Common Reagent(s) | Typical Precursor | Key Reaction Type | Reference |
|---|---|---|---|---|
| Nucleophilic | DAST, Deoxofluor, Olah's Reagent (Pyridine-HF) | Alcohols, Aziridines | Hydroxy-fluorine exchange, Aziridine (B145994) ring-opening | nih.govrsc.orgbeilstein-journals.org |
| Electrophilic | NFSI, Selectfluor | β-Alanine derivatives, Enolates | Addition to electron-rich centers | nih.govmdpi.com |
Achieving high enantiopurity is critical for the application of this compound in biologically active molecules. Asymmetric synthesis strategies are therefore paramount. Beyond the biocatalytic methods mentioned earlier, several chemical approaches exist.
Hydrogen bonding phase-transfer catalysis represents an innovative method. Using potassium fluoride (KF) as the fluoride source, a chiral N-ethyl bis-urea catalyst can form a chiral complex that enables the enantioselective C–F bond formation on a meso-aziridinium ion, yielding β-fluoroamines in high yields and enantiomeric ratios (e.g., up to 96:4 e.r.). acs.org
Another powerful tool is the use of chiral auxiliaries or catalysts. Chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) have been used to synthesize a broad range of fluorinated amino acids, including β-branched variants, on a gram-scale with excellent enantiomeric purities. beilstein-journals.org This method involves the diastereoselective alkylation of the chiral complex. beilstein-journals.orgnih.gov The Mannich reaction, a three-component reaction, can also be performed asymmetrically using chiral catalysts to produce enantiopure β-amino carbonyl compounds, which are precursors to fluorinated β-amino acids. researchgate.net
This compound is a versatile building block whose structure allows for a variety of functionalization reactions. The presence of both a primary amino group and a carboxylic acid group facilitates its incorporation into larger molecules, particularly peptides. mdpi.comsmolecule.com
The amino group can be readily modified through reactions like amidation or can be substituted to create a library of derivatives with potentially varied biological activities. smolecule.com The carboxylic acid can undergo esterification. smolecule.com Furthermore, the entire molecule can be subjected to oxidation or reduction reactions to yield oxo derivatives or fluorinated amino alcohols, respectively. The ability to use this compound in enzymatic reactions, such as the amide bond formation catalyzed by pantothenate synthetase, further expands its utility as a synthon for creating complex, functionalized molecules. nih.govresearchgate.net
Radiosynthesis of Fluorine-18 (B77423) Labeled Analogues
The development of enantiomerically pure radiolabeled amino acids is crucial for positron emission tomography (PET) to ensure specific binding to biological targets and clear imaging results. For this compound, stereospecific radiosynthesis aims to introduce the fluorine-18 ([¹⁸F]) isotope with control over the resulting stereochemistry. A key strategy for achieving this is through the nucleophilic ring-opening of activated non-racemic aziridine-2-carboxylates. nih.govd-nb.info
This method leverages a chiral precursor, an aziridine-2-carboxylate, which is subjected to a ring-opening reaction by [¹⁸F]fluoride. The success of this reaction, including its regioselectivity and stereospecificity, is highly dependent on the nature of the activating group attached to the aziridine nitrogen atom, as well as the reaction conditions. nih.govd-nb.info The nucleophilic attack of the fluoride ion can theoretically occur at either of the two carbon atoms of the aziridine ring. In the context of methylaziridine-2-carboxylate precursors, this can lead to two distinct regioisomers after subsequent hydrolysis and deprotection steps: α-[¹⁸F]fluoro-β-alanine (3-amino-2-[¹⁸F]fluoropropanoic acid) and β-[¹⁸F]fluoroalanine (2-amino-3-[¹⁸F]fluoropropanoic acid). d-nb.info
Research into this synthetic route has involved testing various N-activating groups to direct the outcome of the fluorination reaction. Groups such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) have been investigated to activate the aziridine ring for nucleophilic attack. d-nb.info The choice of base and solvent system is also critical; for instance, the combination of K₂CO₃ and the Kryptofix 2.2.2 (K222) complex is commonly used to enhance the nucleophilicity of the [¹⁸F]fluoride. d-nb.info However, different activating groups may require different conditions, with some reactions failing to proceed or yielding complex product mixtures under standard protocols. d-nb.info For example, the ring-opening of a Cbz-activated aziridine was only observed when using triethylammonium (B8662869) bicarbonate (TEAHCO₃) as the base, coupled with microwave heating. d-nb.info
The development of robust HPLC methods has been essential to separate and identify the resulting regioisomers, allowing for the isolation of the desired 3-amino-2-[¹⁸F]fluoropropanoic acid. d-nb.info
Research Findings on the [¹⁸F]Fluoride Ring-Opening of Activated Methylaziridine-2-carboxylates d-nb.info
| Activating Group | Base/Conditions | Solvent | Temperature (°C) | Outcome |
| Boc | K222/K₂CO₃ | DMSO | 130 | Ring-opening observed, yielding a mixture of regioisomers. |
| Cbz | K222/K₂CO₃ | DMSO | 130 | Failed to produce desired product. |
| Cbz | TEAHCO₃ / Microwave | DMSO | 130 | Ring-opening observed. |
| Fmoc | K222/K₂CO₃ or TEAHCO₃ | DMSO | 130 | No labeling observed. |
| Nosyl | K222/K₂CO₃ or TEAHCO₃ | Various | 100-130 | Precursor decomposition observed. |
Stereochemical Aspects and Conformational Analysis
Chirality and Enantiomeric Forms of 3-Amino-2-fluoropropanoic Acid
This compound exists as a pair of enantiomers, (R) and (S), which are non-superimposable mirror images of each other. These enantiomers exhibit identical physical properties except for their interaction with plane-polarized light and their biological activity.
The (R)-enantiomer of this compound is a specific spatial configuration defined by the Cahn-Ingold-Prelog priority rules. It is a catabolite of the widely used anticancer drug 5-fluorouracil (B62378). medchemexpress.comlgcstandards.com The synthesis of enantiomerically pure (R)-3-amino-2-fluoropropanoic acid is crucial for studying its specific biological roles and for its potential use as a chiral building block in the synthesis of more complex molecules. fluorochem.co.uk
Table 1: Properties of (R)-3-Amino-2-fluoropropanoic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₃H₆FNO₂ nih.gov |
| Molecular Weight | 107.08 g/mol nih.gov |
| CAS Number | 88099-66-5 nih.gov |
| IUPAC Name | (2R)-3-amino-2-fluoropropanoic acid nih.gov |
The (S)-enantiomer represents the other mirror-image configuration of this compound. While sharing the same connectivity as its (R)-counterpart, its distinct three-dimensional arrangement leads to different interactions with chiral environments. The synthesis and characterization of (S)-3-amino-2-fluoropropanoic acid are essential for comparative biological studies to elucidate the stereospecificity of its effects.
Table 2: Properties of (S)-3-Amino-2-fluoropropanoic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₃H₆FNO₂ |
| Molecular Weight | 107.08 g/mol |
| CAS Number | 36369-33-2 |
| IUPAC Name | (2S)-3-amino-2-fluoropropanoic acid |
Stereochemical Influence on Biological Interactions
The stereochemistry of this compound is a critical determinant of its biological activity. The differential interaction of its enantiomers with enzymes and receptors highlights the importance of chirality in molecular recognition. For instance, in studies of related fluorinated amino acids like 4-amino-3-fluorobutanoic acid (3-F-GABA), the (R)- and (S)-enantiomers exhibit markedly different activities as substrates for γ-aminobutyric acid aminotransferase (GABA-AT). The (R)-enantiomer is a significantly more potent inhibitor of GABA transamination compared to the (S)-enantiomer. nih.gov This difference is attributed to the preferred conformations of the enantiomers upon binding to the enzyme's active site. nih.gov Such stereospecificity is a common phenomenon, where one enantiomer of a chiral molecule may elicit a desired therapeutic effect while the other may be inactive or even produce adverse effects. ulisboa.pt The incorporation of a fluorine atom can also enhance binding affinity to certain biological targets compared to non-fluorinated analogs. smolecule.com
Conformational Studies in Solution and Biological Environments
The biological activity of this compound is not only dependent on its absolute configuration but also on its conformational preferences in different environments. The molecule's flexibility allows it to adopt various conformations, and the relative stability of these conformers can be influenced by the solvent and interactions with biological macromolecules.
In protonated β-fluoroamines, there is a notable preference for a gauche conformation between the C-NH₃⁺ and C-F bonds, driven by a stabilizing electrostatic attraction. nih.gov This preference for a gauche alignment has been observed in related structures and can significantly influence the binding of these molecules to enzymes. nih.gov For example, in the case of 3-F-GABA binding to GABA-AT, the (R)-enantiomer can readily adopt the required gauche conformation, while the (S)-enantiomer would need to overcome a higher energy barrier to assume the necessary anti conformation for binding. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-state conformation of this compound and its derivatives. Analysis of vicinal coupling constants, such as ³J(H,H) and ³J(H,F), provides valuable information about the dihedral angles between adjacent atoms and thus the preferred rotamer populations. researchgate.netresearchgate.net
Studies on related fluorinated amino acids and peptides have utilized ¹⁹F NMR to probe conformational changes. researchgate.netethz.ch The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, making it an effective probe for conformational analysis. researchgate.net Furthermore, heteronuclear NOE (HOESY) experiments can be employed to estimate internuclear distances between fluorine and hydrogen atoms, providing further constraints for conformational modeling. researchgate.net These spectroscopic techniques, combined with computational modeling, allow for a detailed understanding of the conformational landscape of this compound in solution and how it might be perturbed upon binding to a biological target. nih.gov
Biochemical Pathways and Metabolic Fate
Catabolism of Related Fluorinated Pyrimidines and Analogues
3-amino-2-fluoropropanoic acid, also known as 2-fluoro-β-alanine or α-fluoro-β-alanine (FBAL), is primarily recognized as the major and final catabolite of several fluorinated pyrimidine (B1678525) analogues used in chemotherapy. medchemexpress.comspandidos-publications.com The metabolic pathway responsible for its formation is the same one that degrades natural pyrimidines like uracil (B121893) and thymine. mdpi.com Over 80% of an administered dose of the anticancer drug 5-fluorouracil (B62378) (5-FU) is broken down through this catabolic route. mdpi.compharmgkb.orgsynnovis.co.uk
The process involves a three-step enzymatic cascade primarily occurring in the liver. pharmgkb.orgnih.gov
Dihydropyrimidine Dehydrogenase (DPD): This is the rate-limiting enzyme in the pathway. mdpi.compharmgkb.org It catalyzes the reduction of 5-FU to a less toxic metabolite, 5,6-dihydrofluorouracil (DHFU or FUH₂). spandidos-publications.compharmgkb.org Genetic variations in the DPYD gene, which encodes for DPD, can lead to enzyme deficiency, causing severe toxicity in patients receiving fluoropyrimidine drugs due to impaired drug clearance. synnovis.co.uknih.govwikipedia.org
Dihydropyrimidinase (DHP): In the second step, DHP mediates the hydrolytic ring opening of the DHFU molecule. This reaction forms 3-carbamoylamino-2-fluoropropanoic acid, also known as α-fluoro-β-ureidopropionic acid (FUPA). spandidos-publications.commdpi.com
Beta-ureidopropionase (β-UP): The final step involves the hydrolysis of FUPA by β-UP. This cleavage reaction yields this compound (FBAL), ammonia (B1221849), and carbon dioxide. spandidos-publications.commdpi.com FBAL itself does not possess antiproliferative effects and is ultimately eliminated from the body through urine. spandidos-publications.comresearchgate.net
This catabolic pathway is not exclusive to 5-FU. Oral prodrugs designed to improve the bioavailability of 5-FU, such as capecitabine (B1668275) and tegafur, are also ultimately converted to 5-FU and then degraded via the same enzymatic sequence, leading to the formation of FBAL. pharmgkb.orgresearchgate.netnih.gov For instance, capecitabine is absorbed and undergoes a three-step enzymatic conversion to 5-FU, which then enters the catabolic pathway described above. spandidos-publications.comnih.gov Similarly, the antifungal agent flucytosine (5-fluorocytosine) can be converted to 5-fluorouracil by cytosine deaminase, an enzyme found in fungi but not mammalian cells, subsequently entering the same degradation pathway. invivogen.comoup.comdrugbank.comtoku-e.com
| Step | Enzyme | Substrate | Product | Significance |
|---|---|---|---|---|
| 1 | Dihydropyrimidine Dehydrogenase (DPD) | 5-Fluorouracil (5-FU) | Dihydrofluorouracil (DHFU) | Rate-limiting step in 5-FU catabolism. mdpi.compharmgkb.org |
| 2 | Dihydropyrimidinase (DHP) | Dihydrofluorouracil (DHFU) | Fluoro-β-ureidopropionic acid (FUPA) | Hydrolytic ring opening of the pyrimidine structure. spandidos-publications.commdpi.com |
| 3 | Beta-ureidopropionase (β-UP) | Fluoro-β-ureidopropionic acid (FUPA) | This compound (FBAL) | Final step producing the major catabolite for excretion. spandidos-publications.commdpi.com |
Enzyme-Mediated Transformations and Substrate Specificity
While primarily a metabolic end-product, this compound can serve as a substrate for certain enzymes, a characteristic that highlights the concept of enzyme promiscuity and substrate specificity. The active site of an enzyme possesses a unique chemical environment determined by its amino acid residues, which allows it to bind a specific substrate. libretexts.org However, some enzymes exhibit relaxed or broad substrate specificity, enabling them to catalyze reactions on a range of structurally similar molecules. scielo.org.mxmdpi.com
A notable example of an enzyme that transforms this compound is pantothenate synthetase from Escherichia coli (PSE. coli). This enzyme naturally catalyzes the ATP-dependent condensation of (R)-pantoic acid and β-alanine to produce vitamin B5. rsc.org Research has demonstrated that PSE. coli has a very broad amine substrate scope. It can accept a wide variety of structurally diverse amines, including this compound, in place of its natural substrate, β-alanine. rsc.org
In a study exploring this enzyme's substrate promiscuity, racemic this compound was successfully coupled with (R)-pantoic acid, achieving over 99% conversion to the corresponding fluorinated pantothenamide product. rsc.org This demonstrates not only that the enzyme can tolerate the fluorine substitution at the C-2 position but also that it can accommodate this non-native substrate efficiently. This high degree of conversion for a non-natural substrate is significant and showcases the enzyme's potential in biocatalytic applications for creating novel amide compounds. rsc.org In contrast to its flexibility regarding the amine substrate, PSE. coli was found to be highly specific for its other substrate, (R)-pantoic acid. rsc.org
| Enzyme | Natural Reaction | Transformation of this compound | Substrate Specificity Highlight |
|---|---|---|---|
| Pantothenate Synthetase (E. coli) | Condensation of (R)-pantoic acid and β-alanine. rsc.org | Accepted as a substrate in place of β-alanine for amide bond formation with (R)-pantoic acid. rsc.org | Exhibits broad specificity for the amine substrate but high specificity for the carboxylic acid substrate. rsc.org |
Role in Cellular Metabolism and Biosynthetic Pathways
As a catabolite of fluoropyrimidines, the primary role of this compound in cellular metabolism is linked to the degradation pathway of these drugs. medchemexpress.com Its formation signifies the detoxification and clearance of 5-FU and its prodrugs. spandidos-publications.com It is not known to be an intermediate in any primary human biosynthetic pathways, such as the synthesis of proteinogenic amino acids, which typically originate from intermediates of glycolysis and the citric acid cycle (e.g., pyruvate (B1213749), α-ketoglutarate, and oxaloacetate). genome.jplibretexts.org
The presence of this compound in biological systems is therefore generally an indicator of exposure to fluoropyrimidine-based therapeutic agents. Its structural similarity to natural amino acids like β-alanine allows it to be recognized by certain enzymes, such as the previously mentioned pantothenate synthetase. rsc.org This interaction suggests a potential for competitive inhibition or interference with metabolic pathways that utilize β-alanine. β-alanine itself is a component of coenzyme A, a vital molecule in numerous metabolic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle.
Biological Activity and Pharmacological Potential
Enzyme Inhibition Mechanisms and Target Specificity
The presence of the highly electronegative fluorine atom adjacent to the amino group influences the molecule's interaction with enzyme active sites, leading to a range of inhibitory and metabolic activities.
Inhibition of Aminotransferases
3-amino-2-fluoropropanoic acid has been identified as a competitive inhibitor of certain aminotransferases. Research has shown it to be a competitive inhibitor with respect to β-alanine for both D-3-aminoisobutyrate-pyruvate aminotransferase, with a Ki of 8.0 mM, and 4-aminobutyrate aminotransferase, with a Ki of 1.9 mM.
| Enzyme | Inhibition Type | Substrate | Inhibition Constant (Ki) |
|---|---|---|---|
| D-3-aminoisobutyrate-pyruvate aminotransferase | Competitive | β-alanine | 8.0 mM |
| 4-aminobutyrate aminotransferase (GABA-AT) | Competitive | β-alanine | 1.9 mM |
Furthermore, studies using rat liver homogenates have demonstrated that mitochondrial L-alanine-glyoxylate aminotransferase II can catalyze the elimination of fluoride (B91410) from this compound in a process known as defluorination. This enzymatic reaction converts the compound's cofactor from its pyridoxal (B1214274) form to the pyridoxamino form. The kinetic parameters for this reaction have been determined for both the (R) and (S) enantiomers of the compound.
| Substrate (Enantiomer) | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) |
|---|---|---|
| (R)-enantiomer | 2.7 mM | 6.2 min-1 |
| (S)-enantiomer | 0.88 mM | 2.6 min-1 |
Effects on Other Metabolic Enzymes
The interaction of this compound is not limited to aminotransferases. It has been shown to act as a substrate for certain enzymes while having no effect on others. In vitro experiments have demonstrated that it is a fairly good substrate for carnosine synthetase. However, it is poorly incorporated into skeletal muscle dipeptides in vivo.
Conversely, the compound shows no activity towards pantothenic acid synthetase from Escherichia coli. Additionally, research on the effects of fluorouracil catabolites on tumor extracts found that this compound did not alter the activity of thymidylate synthase (TS) or thymidine (B127349) kinase (TK). nih.gov
Receptor Binding and Neurotransmitter System Interactions
Direct studies on the binding of this compound to neurotransmitter receptors are not extensively documented in the available literature. However, the pharmacological activity of its parent compound, β-alanine, provides a basis for potential interactions. β-alanine is known to function as a neurotransmitter and interacts with several receptor sites, including the glycine (B1666218) co-agonist site on the NMDA receptor complex, strychnine-sensitive glycine receptors, and GABA-A and GABA-C receptors. nih.gov
The introduction of a fluorine atom can significantly alter a molecule's properties, including its acidity and conformational preferences. nih.gov This modification could potentially modulate the binding affinity and efficacy of this compound at the receptor targets of β-alanine. The electron-withdrawing nature of fluorine could influence the electrostatic interactions crucial for receptor binding. However, without specific binding assays, the precise impact of fluorination on these neurotransmitter system interactions remains a subject for further investigation.
Incorporation into Peptides and Proteins: Impact on Structure and Function
The use of non-canonical amino acids like this compound is a strategy in protein engineering to create peptides and proteins with novel properties.
Alteration of Protein Stability and Folding
A significant advantage of incorporating β-amino acids into peptides is their enhanced stability against degradation by common peptidases. Research has shown that β-peptides that include an α-fluoro-β-amino acid residue are resilient to proteolysis. This increased stability is a key feature imparted by the fluorinated amino acid. The introduction of the fluorine atom does not appear to create a vulnerability for enzymatic degradation.
In a broader context, the incorporation of fluorinated amino acids into protein cores is a known strategy to enhance thermal stability. This stabilization is often attributed to the unique properties of the carbon-fluorine bond and the increased hydrophobicity of fluorinated side chains, which can lead to more favorable packing within the protein structure.
Modulation of Protein Activity
The consequences of incorporating a fluorinated amino acid on the biological activity of a peptide or protein can be complex. The strong electron-withdrawing effect of the fluorine atom can alter the electronic environment of the peptide backbone. This may influence the peptide's conformation and its interaction with biological targets.
Anti-Cancer Research and Therapeutic Analogues
The investigation into this compound and its analogues is rooted in the broader strategy of targeting amino acid metabolism for cancer therapy. frontiersin.orgresearchgate.net Cancer cells exhibit reprogrammed metabolic pathways to sustain their rapid proliferation and survival, often developing a dependency on specific amino acids. frontiersin.orgresearchgate.net This metabolic vulnerability presents a promising target for therapeutic intervention. researchgate.net By introducing structural analogues of essential amino acids, it is possible to disrupt these critical metabolic processes, leading to the inhibition of cancer cell growth. promegaconnections.com
Research into derivatives of propanoic acid has shown potential in this area. Specifically, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated that this scaffold can be used to develop compounds with anticancer properties. nih.gov These analogues have been evaluated for their ability to reduce the viability of cancer cells and inhibit their migration, showing promise as a basis for novel anticancer candidates. nih.govmdpi.com
Inhibition of Cancer-Related Metabolic Processes
A hallmark of many cancers is the alteration of metabolic pathways, known as metabolic reprogramming. frontiersin.org Tumors display different metabolic needs compared to normal tissues, with a significant reliance on amino acids for biomass production and maintaining redox balance. mdpi.com For instance, many cancer cell lines are shown to consume extracellular glycine, an amino acid crucial for the synthesis of proteins, purines, and glutathione, whereas normal cells typically produce it. promegaconnections.com This increased demand suggests that interfering with glycine metabolism could be a viable anticancer strategy. promegaconnections.com
Amino acid analogues can function as competitive inhibitors of enzymes or transporters involved in these metabolic pathways. nih.gov While direct studies on this compound are limited in the provided literature, research on its close analogues provides significant insight. A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and tested for their anticancer activity against A549 non-small cell lung cancer cells. nih.gov Several of these compounds were found to reduce cancer cell viability by 50% and suppress cell migration in vitro. nih.gov The most promising of these compounds demonstrated potent anticancer and antioxidant activities, highlighting the potential of this chemical scaffold in developing new cancer therapies. nih.gov
The table below summarizes the activity of selected therapeutic analogues.
| Compound ID | Substituent Group | Key Anticancer Activity | Target Cell Line |
| Compound 12 | (Structure not specified) | Reduced cell viability by 50% | A549 |
| Compound 20 | 2-furyl substituent | Reduced cell viability, suppressed cell migration, potent antioxidant activity | A549 |
| Compound 21 | (Structure not specified) | Reduced cell viability by 50% | A549 |
| Compound 22 | (Structure not specified) | Reduced cell viability by 50% | A549 |
| Compound 29 | (Structure not specified) | Reduced cell viability by 50% | A549 |
This table is based on findings reported for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. nih.gov
Antifungal Activity and Other Antimicrobial Properties
The use of amino acid derivatives as antimicrobial agents is a well-established area of research. mdpi.com These compounds can act as structural mimics of amino acid intermediates in various microbial biosynthetic pathways, thereby inhibiting essential processes for pathogen survival. nih.gov Serine derivatives, for example, have been among the first amino acid-based structures identified with antibacterial properties. nih.gov
Research has demonstrated that derivatives based on the 3-aminopropanoic acid structure possess significant antimicrobial potential. A study focusing on novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed structure-dependent antimicrobial activity against a range of multidrug-resistant pathogens. mdpi.com These compounds were effective against both the ESKAPE group of bacteria (which includes highly resistant species) and drug-resistant Candida species, highlighting their broad-spectrum potential. mdpi.com The versatility of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold allows for the incorporation of various substitutions, enabling the modulation of antimicrobial efficacy. mdpi.com
The findings indicate that these amino acid derivatives represent a promising pharmacophore for the development of new agents to combat infections caused by multidrug-resistant bacterial and fungal pathogens. mdpi.com
The table below details some of the observed antimicrobial activities.
| Compound Derivative | Pathogen | Activity Noted |
| Hydrazone 7 (phenyl substituent) | Methicillin-resistant S. aureus TCH-1516 | Antimicrobial activity (MIC of 32 µg/mL) |
| Hydrazone 7 (phenyl substituent) | Vancomycin-resistant E. faecalis AR-0671 | No activity (MIC > 64 µg/mL) |
| General Derivatives | Drug-resistant Candida species | Structure-dependent antifungal activity |
| General Derivatives | ESKAPE group bacteria | Structure-dependent antibacterial activity |
This table is based on findings reported for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. mdpi.com
Applications in Advanced Biomedical Research
Positron Emission Tomography (PET) Tracers and Imaging
The development of novel radiotracers is a cornerstone of advancing molecular imaging with Positron Emission Tomography (PET) for oncological applications. Fluorinated amino acids, in particular, have garnered significant attention due to the favorable properties of the fluorine-18 (B77423) (¹⁸F) isotope and the crucial role of amino acid transport in tumor metabolism. While direct and extensive research on ¹⁸F-labeled 3-amino-2-fluoropropanoic acid as a PET tracer is not widely documented in publicly available scientific literature, the successful design, synthesis, and preclinical evaluation of its close structural analogs provide a strong proof-of-concept for its potential in this domain.
Design and Synthesis of ¹⁸F-Labeled Radiotracers
The radiosynthesis of ¹⁸F-labeled amino acids often involves sophisticated multi-step procedures to achieve high radiochemical yield, purity, and specific activity. A common and effective strategy for the synthesis of fluorinated amino acid analogs, such as 2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ([¹⁸F]FAMP) and 3-[¹⁸F]fluoro-2-methyl-2-(methylamino)propanoic acid ([¹⁸F]N-MeFAMP), involves the use of cyclic sulfamidate precursors. medchemexpress.com
This method typically entails a no-carrier-added nucleophilic substitution reaction where the ¹⁸F-fluoride ion displaces a leaving group on the precursor molecule. This is followed by hydrolysis to yield the desired ¹⁸F-labeled amino acid. This approach has proven to be robust, providing high decay-corrected radiochemical yields, often exceeding 78%, and exceptional radiochemical purity of over 99%. medchemexpress.com The synthesis of these analogs suggests a viable pathway for the potential production of ¹⁸F-labeled this compound.
Table 1: Radiosynthesis Parameters for Analogs of this compound
| Radiotracer | Precursor Type | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity |
|---|---|---|---|
| [¹⁸F]FAMP | Cyclic Sulfamidate | >78% | >99% |
In Vivo Imaging and Diagnostic Potential
The diagnostic potential of ¹⁸F-labeled amino acid analogs is typically assessed through in vivo imaging studies in animal models of cancer. Studies involving [¹⁸F]FAMP and [¹⁸F]N-MeFAMP in rats with intracranial 9L gliosarcoma tumors have demonstrated their promise as effective PET imaging agents for detecting brain neoplasms. medchemexpress.com
These tracers are substrates for the type A amino acid transport system, which is often upregulated in tumor cells. medchemexpress.com Following intravenous administration, these radiotracers exhibit favorable biodistribution, with significant accumulation in tumors and low uptake in the normal brain tissue. This differential uptake results in high tumor-to-normal brain ratios, a critical factor for clear tumor visualization in PET imaging.
At 60 minutes post-injection, [¹⁸F]FAMP showed a tumor-to-normal brain radioactivity ratio of 36:1, while [¹⁸F]N-MeFAMP demonstrated an even more impressive ratio of 104:1. medchemexpress.com These findings underscore the potential of ¹⁸F-labeled amino acids structurally related to this compound for the sensitive and specific imaging of brain tumors.
Table 2: In Vivo Performance of this compound Analogs in a Rat Gliosarcoma Model (60 min post-injection)
| Radiotracer | Tumor-to-Normal Brain Ratio |
|---|---|
| [¹⁸F]FAMP | 36:1 |
Furthermore, this compound, also known as α-fluoro-β-alanine (FBAL), has been identified as a major catabolite of the widely used chemotherapeutic agent 5-fluorouracil (B62378). acs.orgsnmjournals.org The transport of FBAL in rat hepatocytes is mediated by the GABA transporter GAT-2, indicating a specific biological transport mechanism that could be relevant for its distribution and potential imaging applications. nih.gov
Non-Natural Amino Acid Probes for Chemical Biology
Non-natural amino acids are invaluable tools in chemical biology, enabling the introduction of unique chemical functionalities into proteins and peptides. This allows for the detailed investigation of biological processes at the molecular level. This compound, as a non-natural fluorinated amino acid, holds promise as a probe for studying protein structure, function, and cellular signaling.
Probing Protein Structure and Function
The incorporation of fluorinated amino acids into proteins allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying protein structure and dynamics. The fluorine nucleus serves as a sensitive probe of the local chemical environment. While specific studies detailing the incorporation of this compound into proteins for this purpose are not extensively reported, its utility as a probe to study enzyme mechanisms and protein interactions has been noted.
Research on the enzymatic elimination of fluoride (B91410) from (R,S)-α-fluoro-β-alanine by a rat liver enzyme, L-alanine-glyoxylate aminotransferase II, provides insight into its interaction with biological macromolecules. nih.gov The enzyme catalyzes the defluorination of both the (R) and (S) enantiomers with different kinetic parameters, demonstrating stereospecific recognition.
Table 3: Kinetic Parameters for the Defluorination of α-fluoro-β-alanine Enantiomers
| Substrate | kcat (min⁻¹) | Km (mM) |
|---|---|---|
| (R)-α-fluoro-β-alanine | 6.2 | 2.7 |
These findings highlight that this compound can interact specifically with enzymes, and its fluorine atom can be a reporter of these interactions, making it a potential probe for studying enzyme active sites and reaction mechanisms.
Investigation of Cell Signaling and Molecular Interactions
Non-natural amino acids can serve as biological markers or probes to investigate cellular processes such as cell signaling and molecular interactions. medchemexpress.com The unique properties of this compound, including its fluorine atom, make it a candidate for such applications. Although direct studies on its use in investigating cell signaling are limited, its role as a metabolite of 5-fluorouracil and its specific transport mechanism suggest its involvement in cellular pathways that could be further explored. acs.orgnih.gov The availability of isotopically labeled versions, such as (2R)-3-Amino-2-fluoropropanoic acid-¹³C₃, further enhances its potential as a tracer in metabolic and interaction studies. medchemexpress.com
Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation (NMR, MS)
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the definitive structural elucidation of 3-amino-2-fluoropropanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.
¹H NMR (Proton NMR): In a typical ¹H NMR spectrum of this compound, the protons within the molecule would exhibit distinct signals. The proton on the carbon bearing the fluorine atom (H-2) would appear as a doublet of doublets due to coupling with the adjacent fluorine atom and the vicinal protons on the neighboring carbon (H-3). The two diastereotopic protons on the carbon adjacent to the amino group (H-3) would likely present as complex multiplets due to coupling with each other and with the proton at the C-2 position. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and the carboxylic acid group.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would show three distinct carbon signals. The carbon atom bonded to the fluorine (C-2) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature of fluorinated organic compounds. The signals for the carboxylic carbon (C-1) and the carbon bearing the amino group (C-3) would also be observable at their characteristic chemical shifts, with potential smaller long-range carbon-fluorine couplings.
¹⁹F NMR (Fluorine-19 NMR): As fluorine has a spin of ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would display a single resonance, which would be split into a multiplet due to coupling with the vicinal protons (H-2 and H-3), providing further confirmation of the compound's structure.
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Electrospray Ionization (ESI): In positive-ion mode ESI-MS, this compound would be expected to show a prominent protonated molecular ion [M+H]⁺.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragment ions resulting from the loss of small neutral molecules such as water (H₂O), formic acid (HCOOH), and ammonia (B1221849) (NH₃). The fragmentation pattern provides a fingerprint that can be used for structural confirmation and to distinguish it from isomeric compounds.
Below is a hypothetical data table summarizing the expected spectroscopic data for this compound.
| Technique | Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| NMR | ¹H | H-2: 4.5-5.0 | Doublet of Doublets | ²JHF, ³JHH |
| H-3: 3.2-3.8 | Multiplet | ²JHH, ³JHH | ||
| NMR | ¹³C | C-1: ~170 | Singlet (or doublet) | (²JCF) |
| C-2: ~85-95 | Doublet | ¹JCF > 150 | ||
| C-3: ~40-50 | Singlet (or doublet) | (²JCF) | ||
| NMR | ¹⁹F | Solvent Dependent | Multiplet | ²JFH, ³JFH |
| MS | - | [M+H]⁺: 108.0459 | - | - |
Chromatographic Methods for Purity and Enantiomeric Excess Determination (HPLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating and quantifying its enantiomers.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity analysis and chiral separations.
Purity Determination: Reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) can be used to determine the chemical purity of the compound. Detection is typically achieved using a UV detector (if the compound has a chromophore after derivatization) or a mass spectrometer.
Enantiomeric Separation: The separation of the (R)- and (S)-enantiomers of this compound requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs are often effective for the chiral resolution of amino acids. epa.gov The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic mode, is critical for achieving optimal separation. chromatographyonline.comsigmaaldrich.comchiralpedia.com
Gas Chromatography (GC) is another powerful technique for chiral analysis, particularly after derivatization to increase the volatility of the amino acid.
Derivatization: The amino and carboxylic acid groups of this compound must be derivatized prior to GC analysis. A common approach is esterification of the carboxylic acid group followed by acylation of the amino group. sigmaaldrich.com
Enantiomeric Separation: The resulting volatile derivatives can then be separated on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative. sigmaaldrich.com Flame ionization detection (FID) or mass spectrometry (MS) can be used for detection. This method is highly sensitive and can provide accurate determination of the enantiomeric excess. nih.govcat-online.com
The following table outlines potential chromatographic conditions for the analysis of this compound.
| Technique | Column Type | Mobile Phase/Carrier Gas | Derivatization | Detection |
| HPLC | Chiral Stationary Phase | Hexane/Isopropanol or Buffered Aqueous/Organic | None (direct) or Pre-column (indirect) | UV, MS |
| GC | Chiral Capillary | Helium | Esterification and Acylation | FID, MS |
Advanced Detection and Quantification in Biological Matrices
The detection and quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates present significant challenges due to the presence of numerous endogenous interfering substances. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. thermofisher.com
Sample Preparation: A crucial first step is the effective extraction of the analyte from the biological matrix and removal of proteins and other interfering components. This is often achieved through protein precipitation with an organic solvent (e.g., acetonitrile) or a strong acid (e.g., trichloroacetic acid), followed by centrifugation. thermofisher.com
LC-MS/MS Analysis: The extracted sample is then injected into an LC-MS/MS system. A reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column can be used for chromatographic separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interference from the complex biological matrix.
Internal Standards: To ensure accurate quantification, a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound) is typically added to the sample at the beginning of the sample preparation process. The use of an internal standard compensates for any analyte loss during sample processing and for variations in instrument response.
The table below summarizes a typical LC-MS/MS method for the quantification of this compound in a biological matrix.
| Parameter | Description |
| Sample Preparation | Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) |
| LC Column | Reversed-phase C18 or HILIC |
| Mobile Phase | Gradient elution with aqueous buffer and organic solvent |
| Ionization | Electrospray Ionization (ESI) - Positive Mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Stable isotope-labeled this compound |
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions. For 3-amino-2-fluoropropanoic acid, methods like Density Functional Theory (DFT) are employed to model its electronic structure with high accuracy.
The introduction of a highly electronegative fluorine atom at the α-carbon significantly influences the electron distribution within the this compound molecule. DFT calculations can quantify this effect by computing various electronic descriptors. While specific studies on this compound are limited, insights can be drawn from computational studies on similar small fluorinated molecules and amino acids. acs.orgsemanticscholar.orgarxiv.org
Key electronic properties that can be determined through quantum chemical calculations include the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges. The MEP map visually represents the charge distribution and is crucial for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the region around the fluorine and oxygen atoms is expected to be electron-rich (negative potential), while the hydrogen atoms of the amino and carboxyl groups would exhibit a positive potential.
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in assessing the chemical reactivity and kinetic stability of the molecule. The HOMO-LUMO energy gap is a key indicator of its reactivity; a smaller gap generally implies higher reactivity.
Table 1: Calculated Electronic Properties of Amino Acids from DFT Studies (Note: Data for this compound is inferred from general principles and studies on similar molecules as direct computational studies are not widely available. The provided table is illustrative of the types of data generated from such studies.)
| Property | Predicted Value/Characteristic for this compound |
|---|---|
| HOMO Energy | Expected to be lowered due to the inductive effect of fluorine. |
| LUMO Energy | May be slightly lowered. |
| HOMO-LUMO Gap | Expected to be relatively large, indicating good kinetic stability. |
| Dipole Moment | Predicted to be significant due to the presence of polar C-F, N-H, and C=O bonds. |
| Molecular Electrostatic Potential (MEP) | Negative potential around F and O atoms; positive potential around NH2 and OH protons. |
This table is generated based on general principles of quantum chemistry as applied to fluorinated amino acids. Specific calculated values would require dedicated DFT studies.
Molecular Modeling of Conformations and Interactions
The biological activity of this compound is intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular modeling techniques, including conformational searches and molecular dynamics (MD) simulations, are utilized to explore the possible shapes the molecule can adopt and its interactions with its environment. nih.govelsevierpure.com
The presence of the fluorine atom introduces specific stereoelectronic effects that can influence the conformational preferences of the molecule. One such phenomenon is the gauche effect, where the fluorine atom prefers a gauche orientation relative to the amino or carboxyl group. Theoretical calculations on the related molecule, 3-fluoroalanine, have shown that attractive interactions between the fluorine atom and the O-H or N-H moieties can stabilize particular conformers through the formation of intramolecular hydrogen bonds. ethz.ch
Molecular dynamics simulations can provide a dynamic picture of the conformational landscape of this compound in different environments, such as in aqueous solution. These simulations track the movements of atoms over time, revealing the most stable conformations and the energy barriers between them. Such studies are crucial for understanding how the molecule behaves in a biological context.
Table 2: Key Torsional Angles and Expected Stable Conformations of this compound
| Torsional Angle | Description | Expected Stable Conformations |
|---|---|---|
| N-Cα-Cβ-Cγ | Defines the backbone conformation. | Extended and folded conformations are possible. |
| F-Cα-Cβ-NH2 | Relative orientation of fluorine and amino groups. | Gauche and anti conformations are likely to be energetically close. |
| O=C-Cα-F | Relative orientation of carbonyl and fluorine. | The stability of different rotamers will be influenced by intramolecular hydrogen bonding and steric effects. |
This table illustrates the key degrees of freedom for conformational analysis. The actual energy landscape would be determined by detailed computational modeling.
Simulation of Enzymatic Reactions and Binding Dynamics
Understanding how this compound interacts with enzymes is crucial for elucidating its biological role and potential as a therapeutic agent or a biochemical probe. Computational methods, particularly Quantum Mechanics/Molecular Mechanics (QM/MM) and molecular docking, are powerful tools for studying these interactions at an atomic level. nih.govosti.govnih.govdntb.gov.ua
Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of an enzyme. These simulations are instrumental in identifying key interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the enzyme-ligand complex.
For studying the chemical reactions that this compound might undergo when bound to an enzyme, QM/MM methods are employed. In this approach, the reacting part of the system (the substrate and key active site residues) is treated with a high level of quantum mechanics, while the rest of the protein and solvent are described using a more computationally efficient molecular mechanics force field. This hybrid approach allows for the simulation of reaction pathways and the calculation of activation energies, providing detailed insights into the catalytic mechanism. nih.govosti.govnih.govdntb.gov.ua For example, such simulations could be used to study the mechanism of defluorination or other metabolic transformations of the molecule. nih.gov
Table 3: Computational Methods for Studying Enzyme Interactions of this compound
| Computational Method | Application | Key Insights |
|---|---|---|
| Molecular Docking | Predicting the binding pose of the molecule in an enzyme's active site. | Identification of key binding interactions (hydrogen bonds, salt bridges, etc.) and estimation of binding affinity. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the enzyme-ligand complex over time. | Assessing the stability of the binding pose, understanding conformational changes upon binding, and calculating binding free energies. |
| QM/MM Simulations | Modeling the enzymatic reaction involving the molecule. | Elucidation of the reaction mechanism, identification of transition states, and calculation of activation energy barriers. |
This table summarizes the primary computational techniques used to investigate the interactions of small molecules like this compound with biological macromolecules.
Future Research Directions and Translational Perspectives
Development of Novel Therapeutic Agents
The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. the-innovation.org Derivatives of 3-amino-2-fluoropropanoic acid are being explored as scaffolds for the development of novel therapeutic agents across various disease areas. The introduction of this fluorinated amino acid can lead to peptides with increased resistance to proteolytic degradation, thereby prolonging their therapeutic effect. researchgate.net
Research is focused on synthesizing analogs of this compound to target specific biological pathways. For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated antimicrobial activity. mdpi.com Similarly, other propanoic acid derivatives have been identified as potential anticancer candidates. mdpi.commdpi.com The unique structural features of this compound make it a valuable building block for creating peptidomimetics and other small molecules with therapeutic potential. The development of prodrugs using amino acid moieties, including fluorinated ones, has shown promise in improving drug delivery and reducing toxicity. nih.gov
Advancements in Biocatalytic Synthesis
While chemical synthesis of fluorinated amino acids has been achieved, these methods often face challenges in controlling stereoselectivity and can be costly. acs.org Biocatalytic and chemoenzymatic approaches are emerging as powerful alternatives for the synthesis of this compound and its derivatives, offering higher selectivity and more environmentally friendly processes. acs.orgnih.gov
Recent advancements have demonstrated the use of enzymes such as lipases and aldolases for the stereoselective synthesis of fluorinated amino acids. nih.gov For example, a three-step chemoenzymatic cascade has been developed to produce chiral fluorinated aromatic amino acids with high enantiomeric purity. acs.org Researchers are also exploring the use of whole-cell biocatalysts for the preparative scale synthesis of pharmaceutically relevant fluorinated amino acids. acs.org The direct formation of the C-F bond by fluorinases represents a particularly effective and promising method in enzymatic synthesis. nih.gov
| Enzyme Class | Application in Fluorinated Amino Acid Synthesis | Key Advantages |
| Lipases | Enantioselective hydrolysis to produce β-fluorinated amino acids. nih.gov | High enantioselectivity. |
| Aldolases | Synthesis of fluorine-substituted β-hydroxy-α-amino acids. nih.gov | Stereoselective formation of C-C bonds. |
| Phenylalanine Ammonia (B1221849) Lyase | Reductive amination of fluorinated cinnamic acid. acs.org | High conversion rates in optimized conditions. |
| Fluorinases | Direct formation of the C-F bond. nih.gov | Most effective and promising method. |
Expanded Applications in Molecular Imaging
Radiolabeled amino acids are increasingly utilized as tracers in positron emission tomography (PET) for cancer diagnosis and monitoring. frontiersin.orgmdpi.commdpi.com The incorporation of fluorine-18 (B77423) ([¹⁸F]), a positron-emitting isotope, into this compound derivatives has shown significant promise for molecular imaging, particularly in neuro-oncology. frontiersin.org
Analogs such as 2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ([¹⁸F]FAMP) have been developed and evaluated for tumor imaging. nih.govresearchgate.net These tracers often exhibit high uptake in tumor cells compared to normal brain tissue, leading to excellent image contrast. nih.govnih.gov Studies have shown that [¹⁸F]FAMP and its derivatives are substrates for amino acid transport systems that are upregulated in cancer cells. nih.govnih.gov The favorable half-life of ¹⁸F (approximately 110 minutes) allows for widespread clinical distribution and use. frontiersin.org Future research will likely focus on developing new ¹⁸F-labeled analogs of this compound with improved tumor specificity and pharmacokinetic profiles for a wider range of cancers. researchgate.net
Elucidation of Undiscovered Biological Roles
While the primary interest in this compound has been in its application as a synthetic building block, its potential endogenous biological roles remain largely unexplored. Given that naturally occurring organofluorine compounds are rare, the biological machinery to process such molecules is not widespread. researchgate.net However, the structural similarity of this compound to natural amino acids like alanine (B10760859) and β-alanine suggests that it could potentially interact with various cellular components and pathways.
Future research may investigate whether this compound can be recognized by amino acid transporters, incorporated into peptides by ribosomal or non-ribosomal peptide synthetases, or act as an inhibitor or modulator of enzymes that process natural amino acids. Understanding these fundamental biological interactions could reveal novel mechanisms of action and open up new therapeutic and diagnostic applications. For example, some halogenated amino acids found in marine organisms are part of peptides with significant pharmacological activities. mdpi.com Exploring the potential for this compound to be a substrate for enzymes involved in post-translational modifications could also be a fruitful area of investigation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-amino-2-fluoropropanoic acid and its derivatives?
- Methodology : Fluorination strategies include nucleophilic substitution (e.g., using KF or CsF in polar aprotic solvents) or electrophilic fluorination with Selectfluor®. For enantiopure synthesis, chiral auxiliaries or enzymatic resolution can be employed. Post-synthetic purification often involves reverse-phase HPLC or recrystallization .
- Data Considerations : Monitor reaction progress via NMR to track fluorine incorporation. Purity validation requires LC-MS (e.g., ≥95% by HPLC) and elemental analysis .
Q. How can researchers characterize the stereochemical configuration of this compound?
- Methodology : Use chiral chromatography (e.g., Chiralpak® columns with hexane/IPA mobile phases) coupled with circular dichroism (CD) spectroscopy. X-ray crystallography of derivatives (e.g., Boc-protected analogs) provides definitive confirmation of absolute configuration .
- Data Contradictions : Discrepancies in optical rotation values may arise from impurities; cross-validate with multiple techniques .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodology : LC-MS/MS with a C18 column and ion-pairing agents (e.g., TFA) for retention. Derivatization with dansyl chloride enhances sensitivity for fluorometric detection. Internal standards (e.g., isotopically labeled analogs) improve accuracy .
- Table :
| Technique | LOD (ng/mL) | LOQ (ng/mL) | Matrix Compatibility |
|---|---|---|---|
| LC-MS/MS | 0.5 | 1.5 | Plasma, urine |
| HPLC-UV | 10 | 30 | Cell lysate |
Advanced Research Questions
Q. How does fluorination at the C2 position influence the conformational dynamics of this compound in peptide backbones?
- Methodology : Perform molecular dynamics (MD) simulations using force fields parameterized for fluorine (e.g., AMBER ff19SB). Experimentally, compare - NOE NMR data with computational models to assess steric and electronic effects .
- Key Finding : The C-F bond restricts backbone flexibility, stabilizing β-turn motifs in peptides, which may enhance proteolytic resistance .
Q. What strategies resolve contradictions in reported pKa values for this compound?
- Methodology : Re-evaluate potentiometric titrations under standardized conditions (ionic strength = 0.1 M KCl, 25°C). Use NMR pH titrations to directly probe ionization states. Discrepancies may arise from solvent polarity or counterion effects .
- Data Comparison :
| Study | pKa (COOH) | pKa (NH2) | Conditions |
|---|---|---|---|
| A | 2.1 | 9.8 | H2O, 25°C |
| B | 2.4 | 9.5 | 10% DMSO, 25°C |
Q. How can this compound serve as a precursor for fluorinated bioactive compounds?
- Methodology : Functionalize via Mitsunobu reactions (e.g., coupling with alcohols) or Pd-catalyzed cross-coupling to introduce aryl/heteroaryl groups. Assess bioactivity in enzyme inhibition assays (e.g., serine proteases) using fluorogenic substrates .
- Case Study : Conversion to a fluorinated kinase inhibitor showed a 5-fold increase in target binding affinity compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
